

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopentylethylamine

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Compound of Interest

Compound Name: 2-Cyclopentylethylamine

Cat. No.: B154097

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclopentylethylamine (CAS No: 5763-55-3). The information herein is compiled for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's characteristics. This document includes quantitative data, generalized experimental protocols for the determination of these properties, and visualizations of key processes.

Core Physicochemical Properties

2-Cyclopentylethylamine, also known as **2-cyclopentylethylamine**, is a primary amine with the molecular formula $C_7H_{15}N$.^{[1][2]} Its structure consists of a cyclopentyl ring attached to an ethylamine moiety. The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems.

Data Presentation: Summary of Physicochemical Properties

The quantitative data for 2-Cyclopentylethylamine are summarized in the table below for ease of reference and comparison.

Property	Value	Source
Molecular Formula	C7H15N	[1][2][3]
Molecular Weight	113.20 g/mol	[1][2][3][4]
Appearance	Colorless liquid	[3][5]
Boiling Point	144.4 °C at 760 mmHg[1][2] 158-159 °C[3][5]	[1][2][3][5]
Density	0.871 g/cm ³ (Predicted: 0.871±0.06 g/cm ³)	[1][3][5]
pKa (Predicted)	10.72 ± 0.10	[2][5]
LogP (Octanol/Water Partition Coefficient)	1.89[2] 2.22570[1]	[1][2]
Refractive Index	1.464	[1][2]
Flash Point	35.4 °C	[2]
Vapor Pressure	5.09 mmHg at 25°C	[2]
Topological Polar Surface Area	26 Å ²	[2][4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 2-Cyclopentylethylamine are not extensively published in peer-reviewed literature. However, the following section outlines generalized, standard methodologies for determining the key properties of a liquid amine like 2-Cyclopentylethylamine.

2.1 Determination of Boiling Point

The boiling point can be determined using a distillation apparatus.

- Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.
- Procedure:

- A sample of 2-Cyclopentylethylamine is placed in the round-bottom flask with boiling chips.
- The apparatus is assembled for simple distillation.
- The sample is heated gently using the heating mantle.
- The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

2.2 Determination of Density

A pycnometer is typically used for the accurate determination of the density of a liquid.

- Apparatus: Pycnometer (a flask with a specific volume), analytical balance.
- Procedure:
 - The empty pycnometer is weighed accurately.
 - It is then filled with distilled water and weighed again to determine the volume of the pycnometer.
 - The pycnometer is dried and filled with 2-Cyclopentylethylamine.
 - The weight of the pycnometer filled with the sample is recorded.
 - The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

2.3 Determination of Solubility

The solubility of 2-Cyclopentylethylamine in water and organic solvents can be assessed qualitatively.^[6]

- Apparatus: Test tubes, vortex mixer.
- Procedure:

- Add a small, measured amount of 2-Cyclopentylethylamine to a test tube.
- Add a measured volume of the solvent (e.g., water, ethanol, diethyl ether) to the test tube.
[6]
- The mixture is agitated vigorously using a vortex mixer.
- The solution is observed for homogeneity. If the amine dissolves completely, it is considered soluble. The process can be repeated with increasing amounts of the amine to determine the approximate solubility limit. Amines with more than four carbon atoms tend to be insoluble in water.[6]

2.4 Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

- Apparatus: pH meter, burette, beaker, magnetic stirrer.
- Procedure:
 - A known concentration of 2-Cyclopentylethylamine is dissolved in water.
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
 - The pH of the solution is measured after each addition of the acid.
 - A titration curve (pH vs. volume of acid added) is plotted.
 - The pKa is determined from the pH at the half-equivalence point.

2.5 Determination of LogP (Octanol/Water Partition Coefficient)

The shake-flask method is a common technique for determining the LogP value.

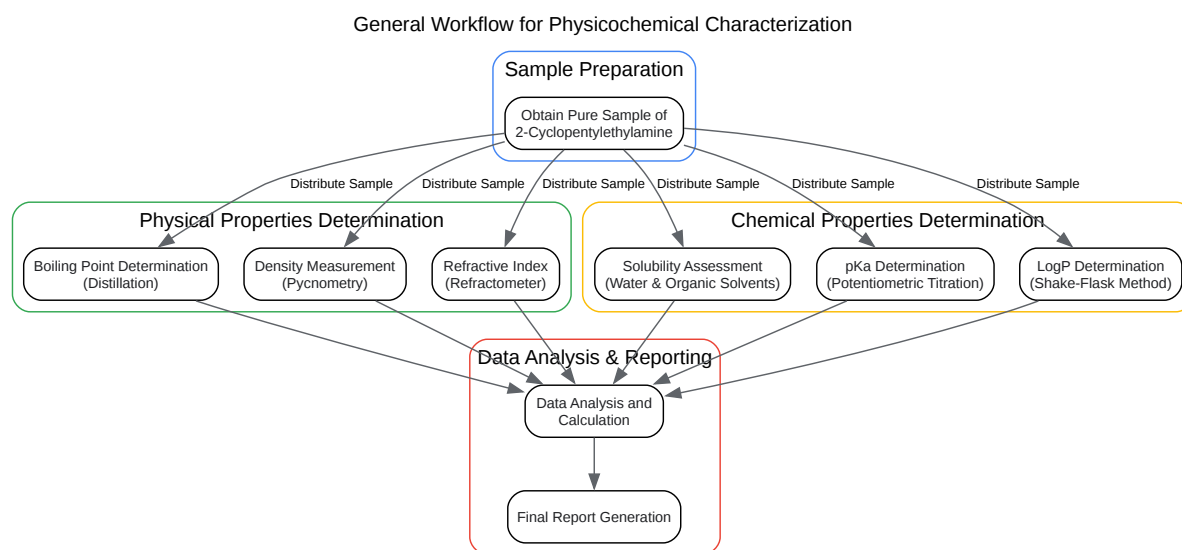
- Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.
- Procedure:

- A solution of 2-Cyclopentylethylamine of known concentration is prepared in either water or octanol.
- Equal volumes of octanol and water are added to a separatory funnel, along with a measured amount of the amine solution.
- The mixture is shaken vigorously to allow for partitioning of the amine between the two phases.
- The layers are allowed to separate.
- The concentration of the amine in each layer is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- The LogP is calculated as the logarithm of the ratio of the concentration of the amine in the octanol phase to its concentration in the aqueous phase.

Mandatory Visualizations

3.1 Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a liquid amine such as 2-Cyclopentylethylamine.



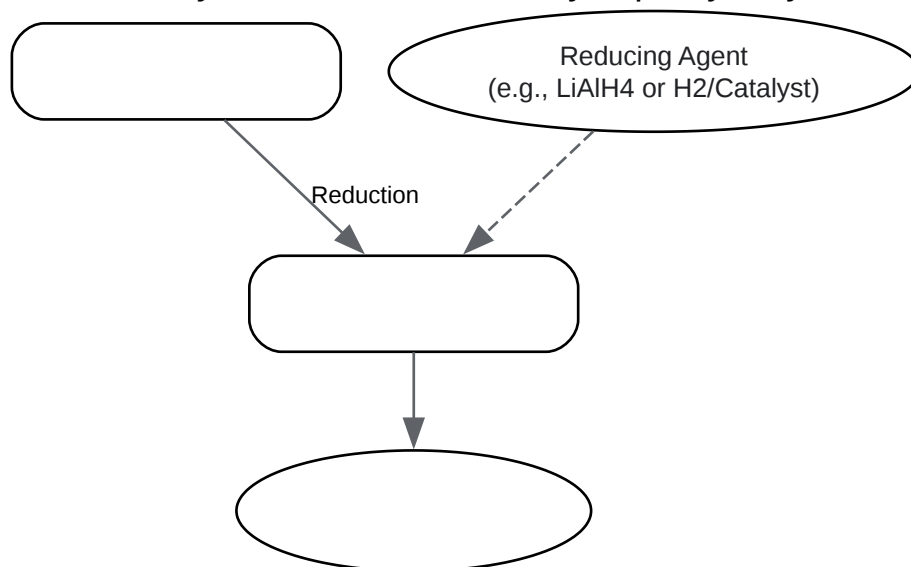
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A general workflow for physicochemical characterization.

3.2 Potential Synthesis Route

While specific, detailed synthesis protocols are proprietary, a potential synthesis route for 2-Cyclopentylethylamine can be inferred from its precursors. One common method involves the reduction of cyclopentaneacetonitrile.

Potential Synthesis Route for 2-Cyclopentylethylamine



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A potential synthesis route for 2-Cyclopentylethylamine.

Biological Context and Applications

There is limited publicly available information on the specific signaling pathways directly involving 2-Cyclopentylethylamine. However, it has been utilized as a reactant in the discovery of substituted benzamides that act as allosteric modulators for the follicle-stimulating hormone (FSH) receptor.[7] This suggests its utility as a building block in the synthesis of more complex, biologically active molecules for drug discovery and development. The physicochemical properties outlined in this guide are fundamental to its handling, formulation, and potential pharmacokinetic profile in such applications.

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